(Z)-methyl 2-((4-(dimethylamino)benzoyl)imino)-3-(2-methoxyethyl)-2,3-dihydrobenzo[d]thiazole-6-carboxylate
Description
(Z)-Methyl 2-((4-(dimethylamino)benzoyl)imino)-3-(2-methoxyethyl)-2,3-dihydrobenzo[d]thiazole-6-carboxylate is a structurally complex heterocyclic compound characterized by a benzo[d]thiazole core. Key structural features include:
- A 2,3-dihydrobenzo[d]thiazole ring system, which is partially saturated, reducing aromaticity compared to fully aromatic benzothiazoles.
- A (Z)-configured imino group at position 2, derived from a 4-(dimethylamino)benzoyl substituent. This group introduces steric and electronic effects due to the dimethylamino moiety’s electron-donating properties.
- A 2-methoxyethyl substituent at position 3, enhancing solubility and modulating steric interactions.
- A methyl ester at position 6, which may influence metabolic stability and bioavailability.
Properties
IUPAC Name |
methyl 2-[4-(dimethylamino)benzoyl]imino-3-(2-methoxyethyl)-1,3-benzothiazole-6-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O4S/c1-23(2)16-8-5-14(6-9-16)19(25)22-21-24(11-12-27-3)17-10-7-15(20(26)28-4)13-18(17)29-21/h5-10,13H,11-12H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHIZPJFSADLOMX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C(=O)N=C2N(C3=C(S2)C=C(C=C3)C(=O)OC)CCOC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(Z)-methyl 2-((4-(dimethylamino)benzoyl)imino)-3-(2-methoxyethyl)-2,3-dihydrobenzo[d]thiazole-6-carboxylate is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms, therapeutic potentials, and relevant research findings.
Chemical Structure
The compound features a benzo[d]thiazole scaffold, which is known for its diverse biological activities. The structural components include:
- Dimethylamino group : Known for enhancing solubility and biological activity.
- Benzoyl imine moiety : Often associated with anticancer properties.
- Methoxyethyl side chain : Contributes to the lipophilicity and membrane permeability of the compound.
Anticancer Properties
Numerous studies have investigated the anticancer potential of benzothiazole derivatives, including this compound. Research indicates that compounds with similar structures can induce apoptosis in cancer cells by:
- Inhibiting cell proliferation : Studies have shown that benzothiazole derivatives can significantly inhibit the growth of various tumor cell lines by interfering with cell cycle progression and inducing apoptosis through caspase activation .
- Targeting DNA : Some benzothiazoles have demonstrated the ability to interact with DNA, leading to cytotoxic effects .
Antimicrobial Activity
The compound's structure suggests potential antimicrobial properties. Similar benzothiazole derivatives have been reported to exhibit activity against a range of pathogens, including:
- Gram-positive and Gram-negative bacteria : Research has documented that certain benzothiazole compounds show effectiveness against resistant strains such as Acinetobacter baumannii and Pseudomonas aeruginosa .
The proposed mechanisms through which this compound exerts its biological effects include:
- Enzyme inhibition : The dimethylamino group may enhance binding affinity to specific enzymes involved in cancer progression or microbial metabolism.
- Modulation of signaling pathways : Compounds like this one may influence pathways related to apoptosis and inflammation, potentially leading to enhanced therapeutic effects against tumors and infections.
Case Studies and Research Findings
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs with Benzothiazole/Thiazole Cores
The compound shares structural motifs with several bioactive derivatives, particularly those in , which include benzamide-thiazole hybrids (Table 1). For example:
- Compound 40 (2-[[(2-methyl-4-thiazolyl)methyl]thio]-N-[2-[(2-nitrophenyl)amino]ethyl]-benzamide): Features a thiazole ring and a nitro-substituted aniline group. While lacking the dihydrobenzo[d]thiazole core, its thioether linkage and aromatic substituents suggest similar electronic profiles .
- Compound 15 (2-[[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]thio]-N-[2-(methylphenylamino)propyl]-benzamide): Incorporates an oxadiazole ring, which contrasts with the target compound’s thiazole core but shares a benzamide backbone and alkylamino substituents .
Key Differences :
- The (Z)-imino group introduces geometric constraints absent in compounds with single-bonded substituents.
- The 2-methoxyethyl group may improve water solubility relative to purely hydrophobic substituents (e.g., methylthio groups in Compound 40) .
Functional Group and Pharmacophore Analysis
- Electron-Donating Groups: The 4-(dimethylamino)benzoyl group in the target compound contrasts with nitro or cyano substituents in analogs (e.g., Compound 25’s nitrophenyl group), which are electron-withdrawing. This difference could impact binding to targets reliant on charge-transfer interactions .
- Ester vs. Amide Linkages : The methyl ester at position 6 may confer distinct metabolic stability compared to amide-linked derivatives (e.g., Compound 35’s pyridinecarboxamide), which are more resistant to hydrolysis .
Methodological Approaches for Structural Comparison
- Chemical Fingerprints & Tanimoto Coefficients: Binary fingerprint-based methods (e.g., Tanimoto coefficients) efficiently quantify similarity by comparing predefined molecular descriptors. However, they may overlook subtle stereoelectronic differences, such as the (Z)-imino configuration .
- Graph-Based Comparison : Subgraph matching (as in GEM-Path) offers higher accuracy by directly analyzing bond connectivity and stereochemistry, critical for distinguishing dihydrobenzo[d]thiazole derivatives from fully aromatic analogs .
Research Findings and Implications
For example:
- Target Selectivity: The dimethylamino group’s electron-donating effects could favor interactions with serine/threonine kinases or GPCRs, contrasting with nitro-group-containing analogs that may target oxidoreductases .
Data Tables
Table 1: Structural Comparison with Selected Analogs
Table 2: Comparison of Structural Similarity Methods
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
